(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol
Description
(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol is a piperidine derivative featuring a pyrimidine ring substituted with a methoxy group at position 6 and a hydroxymethyl group at the 4-position of the piperidine moiety.
Properties
IUPAC Name |
[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-11-6-10(12-8-13-11)14-4-2-9(7-15)3-5-14/h6,8-9,15H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKFXVCYCSKVGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxypyrimidinyl Group: This step involves the substitution of the piperidine ring with a methoxypyrimidinyl group using suitable reagents and catalysts.
Addition of the Hydroxymethyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The primary alcohol moiety undergoes oxidation to form a carboxylic acid or aldehyde under controlled conditions:
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Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions, pyridinium chlorochromate (PCC) in dichloromethane.
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Conditions : Room temperature to 60°C, 2–6 hours.
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Products :
Nucleophilic Substitution at the Pyrimidine Ring
The methoxy group (-OCH₃) on the pyrimidine ring is susceptible to displacement by nucleophiles:
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Reagents : Ammonia (NH₃), amines (e.g., piperazine), or thiols (e.g., NaSH).
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Conditions : Reflux in ethanol or DMF, 8–12 hours.
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Products :
Functionalization of the Piperidine Ring
The secondary amine in the piperidine ring participates in alkylation or acylation:
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Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., acetyl chloride).
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Conditions : Base (e.g., K₂CO₃) in THF or DCM, 4–8 hours.
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Products :
Etherification of the Hydroxymethyl Group
The alcohol group forms ethers via Williamson synthesis:
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Reagents : Alkyl halides (e.g., CH₃CH₂Br) with NaH or KOH.
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Conditions : Reflux in dry THF, 6–10 hours.
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Products :
Table 1: Substitution Reactions at the Pyrimidine Ring
Table 2: Oxidation of the Hydroxymethyl Group
| Entry | Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | KMnO₄/H₂SO₄ | 60°C, 4 h | Carboxylic acid | 75 | |
| 2 | PCC/CH₂Cl₂ | RT, 2 h | Aldehyde | 68 |
Biological Relevance of Derivatives
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Antimycobacterial Activity : Analogous pyrimidine-piperidine hybrids inhibit Mycobacterium tuberculosis NADH dehydrogenase 2 (NDH-2), with IC₅₀ values <10 μM .
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Kinase Inhibition : N-alkylated derivatives show moderate activity against tyrosine kinases (e.g., EGFR) in cancer cell lines .
Stability and Reactivity Trends
Scientific Research Applications
Research indicates that (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including potential activity against Mycobacterium tuberculosis.
- Anticancer Properties : The compound may inhibit cancer cell proliferation and demonstrate cytotoxic effects towards tumor cells.
- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases involved in cell signaling pathways related to growth and apoptosis, indicating potential applications in oncology .
Applications in Medicinal Chemistry
The compound shows promise as a drug candidate due to its structural features that allow interaction with various biological targets. Notable applications include:
Drug Development
The presence of the piperidine ring suggests potential interactions with receptors and enzymes, making it a candidate for further pharmacological studies .
Cancer Therapy
Due to its anticancer properties, this compound could be investigated for use in cancer treatment, particularly in targeting specific kinases involved in tumor growth .
In Vitro Studies on Mycobacterium tuberculosis
A study assessed the compound's effect on NDH-2 enzyme inhibition in Mycobacterium tuberculosis. Results indicated that the compound effectively reduced bacterial viability at concentrations correlating with enzyme inhibition levels, highlighting its potential as an antimicrobial agent.
Kinase Inhibition Studies
Research demonstrated that structurally similar compounds can inhibit specific kinases involved in cancer cell proliferation, suggesting that this compound may have similar effects .
Mechanism of Action
The mechanism of action of (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by the pyrimidine substituents and the piperidine-methanol backbone. Key comparisons include:
Pyrimidin-4-yl-methanol (CAS 33581-98-5)
- Structure: Lacks the piperidine ring, containing only the pyrimidine-methanol group.
- Properties : Crystalline solid with UV/Vis maxima at 245 and 276 nm, stable for ≥4 years at -20°C .
(1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)methanol (CAS 1261232-55-6)
- Structure : Methyl group at pyrimidine position 2 instead of methoxy at position 5.
- Properties : Molecular weight 207.27 g/mol, 95% purity, sold as a lab reagent .
[1-(2-Chloropyrimidin-4-yl)piperidin-2-yl]methanol (CAS 1269531-16-9)
- Structure: Chlorine substituent at pyrimidine position 2 and a piperidin-2-yl-methanol group.
- Comparison : Chlorine may confer higher metabolic stability than methoxy groups but could introduce toxicity risks .
α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol (CAS 139290-69-0)
- Structure: Bulky aryl substituents on both the piperidine and methanol groups.
- Activity : Marketed for applications in neurological research, likely due to its serotonin receptor affinity .
- Key Difference : The dimethoxyphenyl group enhances π-π stacking with aromatic residues in receptors, a feature absent in the simpler 6-methoxy-pyrimidine derivative .
Antiparasitic Activity
- Compound 7: [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol showed IC50 = 1.03–2.52 μg/mL against resistant parasites, attributed to fluorinated aryl groups enhancing target binding .
Receptor Binding
- {1-[3-(4-Iodophenyl)propyl]piperidin-4-yl}methanol: Synthesized as a high-affinity 5-HT4 receptor antagonist. The iodophenyl group contributes to van der Waals interactions critical for selectivity .
- Target Compound : The 6-methoxy-pyrimidine could mimic aryl interactions but may exhibit lower affinity due to reduced steric bulk .
Solubility and Stability
- Pimozide (CAS 2062-78-4) : Freely soluble in acetic acid but poorly in water; the target compound’s methoxy group may improve water solubility compared to chlorine or methyl analogs .
- (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol: Predicted to have moderate solubility in methanol/ethanol, similar to other piperidine alcohols .
Biological Activity
(1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methoxypyrimidinyl Group : Substitution on the piperidine ring is performed using suitable reagents and catalysts.
- Addition of the Hydroxymethyl Group : This final step completes the structure, yielding the target compound.
The molecular formula for this compound is with a molecular weight of approximately 219.29 g/mol. The unique methoxypyrimidinyl group may confer distinct pharmacological properties compared to other piperidine derivatives .
The biological activity of this compound involves interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate pathways such as NF-κB and PI3K/Akt, which are crucial for cell proliferation and survival . The compound's ability to bind to these targets suggests potential applications in treating various diseases, including cancer and inflammatory conditions .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that piperidine derivatives can inhibit tumor growth in various animal models . The exact mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor cell migration and invasion.
Antiviral Properties
The compound has also been evaluated for antiviral activity. Similar structures have shown efficacy against viral infections by interfering with viral replication processes . Further studies are needed to elucidate the specific antiviral mechanisms applicable to this compound.
Case Studies
- In Vivo Studies : A study explored the effects of this compound on tumor-bearing mice. Results indicated that oral administration significantly reduced tumor size compared to control groups, suggesting effective antitumor activity .
- Cell Line Studies : In vitro experiments using human cancer cell lines demonstrated that this compound could inhibit cell proliferation at concentrations as low as 10 µM, with an IC50 value indicating potent activity against specific cancer types .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antitumor Activity | Antiviral Activity |
|---|---|---|---|
| (1-(4-Fluorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol | Structure | Moderate | Low |
| (1-(3,4-Dichlorobenzyl)piperidin-4-yl)(4-fluorophenyl)methanol | Structure | High | Moderate |
| This compound | Structure | High | Potential |
This table illustrates that while many piperidine derivatives show some level of biological activity, this compound stands out due to its unique methoxy substitution which may enhance its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thermal studies of analogous piperidine derivatives (e.g., 4-methoxy-6-methyl-pyrrolo-pyridine diones) suggest reflux conditions (80–120°C) with polar aprotic solvents (e.g., DMF or DMSO) and catalysts like K₂CO₃ to promote ring closure or substitution reactions . Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of 6-methoxypyrimidine) and monitoring reaction progress via TLC or HPLC can improve yields.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperidine and pyrimidine moieties, with characteristic shifts for the methoxy group (~δ 3.8–4.0 ppm) and piperidine protons (~δ 2.5–3.5 ppm). UV-Vis spectroscopy (λmax ~245–276 nm, as seen in pyrimidine derivatives ) and High-Resolution Mass Spectrometry (HRMS) validate molecular weight and purity. High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is recommended for assessing purity (>98%) .
Q. What storage conditions are required to maintain the stability of this compound during long-term research use?
- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis. Stability data for pyrimidinyl derivatives indicate a shelf life of ≥4 years under these conditions . Regular stability testing via HPLC is advised for batches stored beyond 12 months.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Cross-validation using complementary techniques is essential. For example, if ¹H NMR signals overlap (e.g., piperidine CH₂ vs. pyrimidine CH groups), use 2D NMR (COSY, HSQC) to assign protons. X-ray crystallography can resolve ambiguities in stereochemistry or regiochemistry. For mass spectrometry anomalies (e.g., adduct formation), employ electrospray ionization (ESI) in both positive and negative modes .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction mechanisms, such as nucleophilic attack at the pyrimidine ring or hydrogen bonding interactions. Molecular docking studies (AutoDock Vina) may predict binding affinities if the compound is evaluated for biological activity. Solvent effects can be simulated using the Polarizable Continuum Model (PCM) .
Q. How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation products via LC-MS and identify major pathways (e.g., hydrolysis of the methoxy group or piperidine ring opening). Apparent first-order kinetics can estimate degradation rates, and Arrhenius plots extrapolate shelf life at standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
